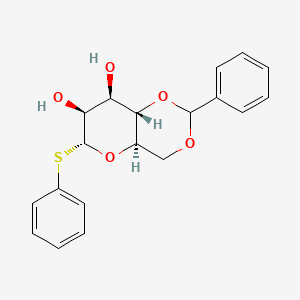

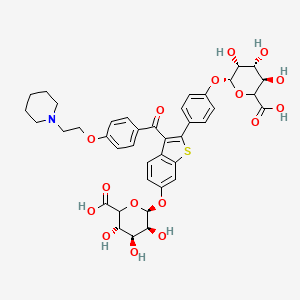

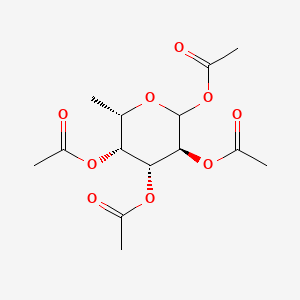

![molecular formula C₂₃H₃₀O₁₁ B1140800 [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate CAS No. 344562-78-3](/img/structure/B1140800.png)

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with potential biological significance. Its synthesis and analysis involve advanced organic chemistry techniques, including palladium-catalyzed reactions, X-ray crystallography, and density functional theory (DFT) calculations.

Synthesis Analysis

Research indicates a variety of methods for synthesizing complex molecules with benzofuran cores. A notable method involves palladium-catalyzed dearomative arylation and oxidation reactions, which offer a reliable approach for synthesizing a wide range of compounds efficiently (Zhu et al., 2023). Additionally, reactions between penicillin-derived compounds and ethyl diazoacetate, leading to tricyclic products, exemplify the complexity and creativity in modern synthetic organic chemistry (Mara et al., 1982).

Molecular Structure Analysis

The molecular structure of similar complex molecules has been elucidated using techniques like single-crystal X-ray crystallography. For instance, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the molecule's intricate hydrogen bonding and crystal packing (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives are varied, reflecting the molecule's reactivity and potential for further transformation. Research has explored the synthesis and properties of molecules with methoxy and cyano groups, indicating unique characters in luminescence properties (Kim et al., 2021). Additionally, the reactions of 3‐oxo‐2,3‐dihydrobenzofuran with alkyl propenoates have been studied, leading to the synthesis of pyran derivatives and highlighting the influence of substituents on reaction outcomes (Mérour & Cossais, 1991).

Physical Properties Analysis

The physical properties of compounds with benzofuran cores and their derivatives have been characterized through spectral analysis, quantum studies, and thermodynamic properties analysis. These analyses provide insights into the stability, reactivity, and potential applications of these molecules (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Further studies have delved into the functionalization and analysis of benzofuran derivatives, exploring their antimicrobial and antioxidant activities. This research demonstrates the potential biomedical applications of these compounds, focusing on their functional properties rather than drug use or dosage (Rangaswamy et al., 2017).

Scientific Research Applications

Materials Science and Chemistry

In materials science, compounds with benzofuran units, such as the one , are explored for their potential in creating new polymers and materials. The study of 1,2-oxazines and benzoxazines, related to the oxan-2-yl group, has shown their importance in synthesizing chiral synthons and electrophilic components for constructing complex molecular architectures. These findings support the potential of such compounds in developing advanced materials with specific optical and structural properties (Sainsbury, 1991).

Biochemical Applications

The biochemical applications of compounds with benzofuran elements are quite broad. Benzofurans have been identified as significant structures in natural products with a variety of biological activities. They are investigated for their antimicrobial properties, showing potential as a scaffold for designing new antimicrobial agents that are active against clinically approved targets. This highlights the relevance of benzofuran derivatives in drug discovery and development, especially for addressing antibiotic resistance (Hiremathad et al., 2015).

Pharmacological Research

In pharmacology, the structural motifs present in the compound have been linked to significant biological activities. The research on furan and thiophene derivatives, which share structural similarities with the benzofuran unit, has demonstrated their importance in medicinal chemistry. These compounds are investigated for their antitumorigenic, antiangiogenic, and antimicrobial effects, providing a foundation for developing novel therapeutic agents with optimized activity and selectivity (Ostrowski, 2022).

properties

IUPAC Name |

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3/b10-4+/t14?,18-,19?,20?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDAVVIRONUCLX-QGUVHLNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolic Acid Acyl-beta-D-glucoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

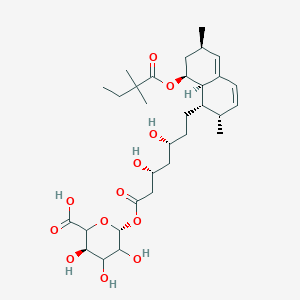

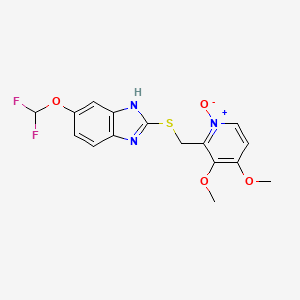

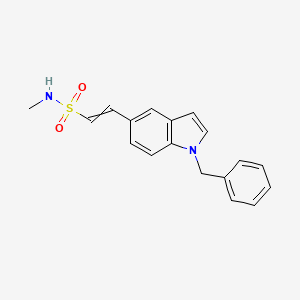

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

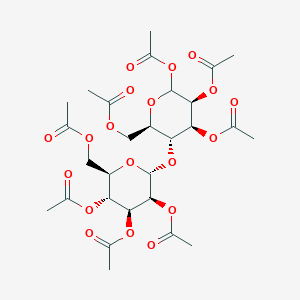

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)